![molecular formula C20H20ClN3O3S B2947085 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034224-19-4](/img/structure/B2947085.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
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Description
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has been conducted on the synthesis of novel heterocyclic compounds incorporating pyrazole, oxazole, and pyridine moieties due to their potent biological activities. For instance, Katariya, Vennapu, and Shah (2021) synthesized 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and their pyrazoline derivatives, showing significant anticancer and antimicrobial activities. These findings highlight the interest in such compounds for their potential as pharmaceutical agents (Katariya, Vennapu, & Shah, 2021).
Antimicrobial and Anticancer Agents
Compounds bearing pyrazole and pyridine rings have been evaluated for their antimicrobial and anticancer properties. Hafez, El-Gazzar, and Al-Hussain (2016) reported on novel pyrazole derivatives showing higher anticancer activity than the reference drug doxorubicin in some cases, alongside good to excellent antimicrobial activity. This indicates the therapeutic potential of such compounds in treating various diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking Studies
The application of molecular docking studies to understand the interaction between synthesized compounds and biological targets is an important research area. Studies like those conducted by Lynda (2021) on tri-substituted pyrazoles offer insights into how these molecules can interact with enzymes, potentially leading to the development of new drugs with specific actions against bacterial and fungal pathogens, as well as antioxidant properties (Lynda, 2021).
Corrosion Inhibition
In addition to biomedical applications, pyrazole derivatives have been investigated for their corrosion inhibition properties, which could be valuable in industrial applications. Yadav, Sinha, Sarkar, and Tiwari (2015) explored the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution, highlighting the potential of these compounds in protecting industrial materials (Yadav, Sinha, Sarkar, & Tiwari, 2015).
properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-23-16(20(25)24-7-6-18-12(11-24)8-19(21)28-18)10-15(22-23)14-9-13(26-2)4-5-17(14)27-3/h4-5,8-10H,6-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDLXNHQLGVNHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC4=C(C3)C=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone |
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